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Compound of Interest

3-(3-Hydroxyphenyl)-DL -beta-
Compound Name:

alaninol HCI
CAS No.: 1159826-49-9; 683220-64-6
Cat. No.: B2820360

Get Quote

Executive Summary

3-Hydroxy-pB-homotyrosinol is a highly specialized, non-canonical chiral building block.
Structurally, it is a hybrid derivative that merges the 3,4-dihydroxyphenyl moiety of [1]—a
critical amino acid found in echinocandin-class antifungals like pneumocandin BO—with a (3-
amino alcohol backbone. The reduction of the carboxylic acid to an alcohol (-ol) prevents
unwanted proteolytic cleavage, making it an ideal transition-state isostere for peptidomimetic
drug design and semi-synthetic antifungal development.

This whitepaper provides an in-depth analysis of its chemical properties, palladium-catalyzed
synthetic methodologies, biological significance, and the bioprocessing techniques used to
isolate its natural precursors.

Chemical Identity & Structural Data

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2820360#bc-rfq
https://www.researchgate.net/publication/333581286_Effect_of_SDS_on_release_of_intracellular_pneumocandin_B0_in_extractive_batch_fermentation_of_Glarea_lozoyensis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The structural uniqueness of 3-hydroxy-p-homotyrosinol lies in its extended carbon backbone

(homo-), the placement of the amine group (B-position), and the fully reduced C-terminus

(alcohol). This configuration provides enhanced hydrogen-bonding capabilities while resisting

enzymatic degradation.

Table 1: Physicochemical Properties of 3-

Hydroxyhomotyrosine Derivatives

Property

3-Hydroxyhomotyrosine
(Precursor)

3-Hydroxy--
Homotyrosinol (Derivative)

IUPAC Nomenclature

(2S,3R)-2-amino-3-hydroxy-4-
(3,4-dihydroxyphenyl)butanoic

4-(3,4-dihydroxyphenyl)-3-

aminobutan-1-ol

acid
Molecular Formula C10H13NO5 C10H15NO3
Molecular Weight 227.21 g/mol 197.23 g/mol

Key Functional Groups

Catechol, a-amine, carboxylic

acid

Catechol, B-amine, primary

alcohol

H-Bond Donors / Acceptors

4/6

414

Primary Application

Natural lipopeptide

biosynthesis

Protease inhibitors, synthetic

isosteres

Synthetic Methodologies: The Heck Coupling

Paradigm

Synthesizing 3-amino alcohol derivatives with complex aryl substituents traditionally requires

multi-step asymmetric aldol reactions. However, a highly efficient alternative is the palladium-

catalyzed Mizoroki-Heck coupling of vinylglycinol derivatives with aryl iodides, pioneered by [2].

Protocol 1: Palladium-Catalyzed Synthesis of
Homotyrosinol Derivatives

This protocol utilizes a "ligandless” palladium system to construct the -homotyrosinol

backbone.
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Step 1: Reagent Preparation & Degassing Purge 35 mL of N,N-Dimethylformamide (DMF) with
argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to
inactive Pd(ll), halting the catalytic cycle.

Step 2: Mixture Assembly To the degassed DMF, add the protected aryl iodide (e.g., 4-iodo-1,2-
phenylene diacetate for the 3-hydroxy derivative) (14.9 mmol), the vinylglycinol derivative (12.4
mmol), and suspended K2COs (14.9 mmol).

Step 3: Catalyst Initiation Introduce Pd(OAc)z (5 mol%) and N-phenylurea (10 mol%).
Causality: Bulky phosphine ligands often hinder the coupling of sterically demanding amino
acid substrates. N-phenylurea acts as an inexpensive, highly effective stabilizer that
coordinates the Pd(0) intermediate, preventing it from agglomerating into inactive "palladium
black" precipitates.

Step 4: Reaction Execution & Self-Validation Heat the mixture to 105 °C under continuous
stirring. Validation Checkpoint: Monitor the reaction visually and via TLC (Hexane/EtOAc 7:3).
The solution should remain a clear, dark amber. The sudden appearance of a black precipitate
indicates ligand failure. Complete consumption of the aryl iodide under UV (254 nm) typically
occurs within 2 hours.

Step 5: Isolation & Reduction Purify the resulting olefin via silica gel chromatography. Subject
the intermediate to catalytic hydrogenation (Hz, 10% Pd/C in methanol) to reduce the double
bond, yielding the saturated 3-hydroxy-f-homotyrosinol derivative.

Vinylglycinol
Derivative

Pd(OAc)2 + N-phenylurea Mizoroki-Heck Olefin Catalytic g ey f
DMF, 105°C Coupling Intermediate Hydrogenation S OyAEeiesie]
Aryl lodide
(3,4-Di-OR-phenyl)
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Fig 1. Palladium-catalyzed synthetic workflow for 3-homotyrosinol derivatives.

Biological Significance in Echinocandin Scaffolds

The 3-hydroxyhomotyrosine motif is a vital structural determinant in echinocandins, a class of
lipopeptide antifungals that includes pneumocandin BO (the natural precursor to )[3].
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The catechol-like 3,4-dihydroxyphenyl ring of this amino acid forms critical hydrogen bonds with
the FKS1 subunit of the fungal 3-1,3-D-glucan synthase complex. By synthesizing the reduced
B-homotyrosinol analog, researchers can probe the binding pocket of FKS1 without the risk of
the molecule being degraded by fungal proteases, as the terminal alcohol replaces the labile
peptide bond interface.

Lipopeptide containing

3-OH-homotyrosine motif

Non-competitive

Binding to FKS1 Subunit

Inhibition of 3-1,3-D-Glucan Synthase

Depletion of Glucan Polymers

Loss of Fungal Cell Wall Integrity

Osmotic Lysis & Cell Death

Click to download full resolution via product page

Fig 2. Mechanism of action for 3-hydroxyhomotyrosine-containing lipopeptides.

Bioprocessing & Extractive Fermentation

To obtain the natural 3-hydroxyhomotyrosine precursors for semi-synthesis, industrial
bioprocessing relies on the fermentation of the fungus Glarea lozoyensis. Because these
secondary metabolites are highly hydrophobic, they accumulate intracellularly, leading to
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product inhibition. [1] demonstrated that extractive batch fermentation using surfactants
dramatically increases yield.

Protocol 2: SDS-Mediated Extractive Fermentation

This protocol maximizes the yield of 3-hydroxyhomotyrosine-rich lipopeptides.

Step 1: Inoculation & Cultivation Cultivate G. lozoyensis ATCC 74030 in a seed medium at 25
°C and 220 rpm for 5 days. Transfer the seed culture to a production medium, maintaining an
initial pH of 5.0.

Step 2: Surfactant Introduction On day 13 of the fermentation cycle, introduce Sodium Dodecyl
Sulfate (SDS) to a final concentration of 1.0 g/L. Causality: SDS acts as a chemical
permeabilizing agent. It alters the fatty acid composition of the fungal cell membrane, creating
transient pores. This facilitates the trans-membrane secretion of the hydrophobic intracellular
metabolites into the extracellular broth, relieving biosynthetic feedback inhibition and increasing
overall yield by up to 37.6%.

Step 3: Self-Validation via Fluorescence Validation Checkpoint: To ensure the SDS
concentration is permeabilizing the cells without causing catastrophic cell death, perform a
Rhodamine 123 (Rh123) assay. A successful extraction phase is indicated by a ~35% decrease
in Rh123 fluorescence, confirming partial mitochondrial inactivation and membrane
permeability without total culture lysis.

Step 4: Harvest Collect the supernatant and subject it to solvent extraction (e.g., using
isobutanol) followed by preparative HPLC to isolate the target lipopeptides.

Analytical Characterization Standards

To confirm the identity and purity of synthesized 3-hydroxy-f-homotyrosinol, the following
analytical baseline must be met:

o High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass [M+H]*
corresponding to C10H15NO3 (Calculated: 198.1130).

 NMR Spectroscopy: *H NMR (300 MHz, CDs0OD) should reveal the characteristic catechol
aromatic protons (multiplets at 4 6.6—6.8 ppm) and the upfield shift of the protons adjacent to
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the newly formed primary alcohol (6 3.4-3.6 ppm).

Chiral HPLC: Enantiomeric excess (ee) must be verified using a chiral stationary phase (e.g.,
Chiralcel OD-H) to ensure the stereochemical integrity of the 3-amine and the y-hydroxyl
group is maintained during the Heck coupling and subsequent reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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